molecular formula C18H22N2O5S2 B12192562 5-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

5-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

Cat. No.: B12192562
M. Wt: 410.5 g/mol
InChI Key: DUFXVANAMDMKCT-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 3,4-dimethylphenyl substituent and a 5-oxopentanoic acid chain. The (2Z)-configuration indicates a specific stereoelectronic arrangement critical for its biological interactions. The sulfone group (5,5-dioxido) enhances polarity and solubility, while the pentanoic acid moiety may improve bioavailability via carboxylate-mediated interactions with biological targets. Its synthesis likely involves multi-step heterocyclic chemistry, as seen in analogous thiazolidinone derivatives .

Properties

Molecular Formula

C18H22N2O5S2

Molecular Weight

410.5 g/mol

IUPAC Name

5-[[3-(3,4-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H22N2O5S2/c1-11-6-7-13(8-12(11)2)20-14-9-27(24,25)10-15(14)26-18(20)19-16(21)4-3-5-17(22)23/h6-8,14-15H,3-5,9-10H2,1-2H3,(H,22,23)

InChI Key

DUFXVANAMDMKCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCCC(=O)O)C

Origin of Product

United States

Biological Activity

5-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a thieno-thiazole moiety and a pentanoic acid derivative. Its molecular formula can be represented as C15H18N2O4SC_{15}H_{18}N_2O_4S, indicating the presence of various functional groups that contribute to its biological activity.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the oxo and amino groups allows for interactions with active sites of enzymes, potentially modulating their activity.
  • Cellular Effects : Research indicates that similar compounds have shown effects on cell survival and proliferation. For instance, derivatives of 5-oxopentanoic acid have been studied for their ability to inhibit histone deacetylase (HDAC) activity, which plays a crucial role in cancer cell growth regulation .

Biological Activity

The biological activity of 5-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid can be summarized as follows:

  • Anticancer Potential : Similar compounds have demonstrated significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. These effects are often attributed to their ability to induce apoptosis or inhibit cell cycle progression .
  • Metabolic Regulation : The compound's structural characteristics suggest potential roles in regulating metabolic pathways. Its ability to interact with key metabolic enzymes indicates possible therapeutic applications in metabolic disorders.

Case Studies

  • HDAC Inhibition Studies : In a study evaluating the effects of related compounds on HDAC8 activity in HeLa cells, it was found that certain derivatives could effectively inhibit HDAC activity, leading to increased acetylation of histones and subsequent alterations in gene expression associated with cancer progression .
  • Gastrin Receptor Binding : Another related study focused on the binding affinity of 4-benzamido-5-oxopentanoic acid derivatives to gastrin receptors. These compounds exhibited selective inhibition of gastrin-induced acid secretion in animal models, highlighting their potential therapeutic applications in gastrointestinal disorders .

Comparative Analysis with Related Compounds

Compound NameStructural DifferencesBiological Activity
4-Oxopentanoic AcidKetone group at the 4-positionDifferent reactivity; less potent
5-Hydroxypentanoic AcidHydroxyl group replaces ketoneExhibits anti-inflammatory properties
Glutaric AcidOxidation productUsed in metabolic studies

Scientific Research Applications

The compound 5-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid exhibits a range of potential applications across various scientific fields, particularly in chemistry, biology, and medicine. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by data tables and case studies.

Reaction Conditions

Key reaction conditions include:

  • Temperature: Controlled heating to facilitate reactions.
  • Solvents: Use of polar aprotic solvents to enhance solubility.
  • Catalysts: Transition metal catalysts may be employed to improve reaction rates.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

Anticancer Properties

Case studies have shown that 5-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid can induce apoptosis in cancer cell lines. The mechanism involves the modulation of specific signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

Preliminary findings suggest that the compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines in cellular models, indicating a potential role in treating inflammatory diseases.

Industrial Applications

In addition to its biological uses, this compound is being explored in industrial applications:

  • Material Science: Its unique structural properties make it a candidate for developing novel materials with specific chemical characteristics.
  • Chemical Processes: The compound can serve as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

Uniqueness of 5-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

This compound's combination of a thiazole ring with a pentanoic acid moiety distinguishes it from other similar compounds due to its potential multifaceted biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thiazole/Thiazolidinone Family

Compounds with thiazole or thiazolidinone cores are well-studied for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. Key analogues include:

Compound Class Core Structure Key Substituents Biological Activity Solubility/Stability
Target Compound Tetrahydrothieno[3,4-d]thiazole 3,4-Dimethylphenyl, sulfone, pentanoic acid Underexplored (inferred antimicrobial) High (sulfone, carboxylate)
(Z)-5-Benzylidene-thiazol-4(5H)-ones Thiazol-4(5H)-one Benzylidene, phenylamino Antimicrobial (MIC50: 2–32 µg/mL) Moderate (neutral substituents)
3-{[(5Z)-Thiazol-2-yl]amino}propanoic acids Thiazole Phenyl, propanoic acid Enzyme inhibition (e.g., COX-2) Moderate (shorter chain)
4-Thiazolidinones Thiazolidinone Arylidene, hydroxyphenyl Anticancer, antifungal Variable (depends on substituents)

Key Differences and Implications:

  • Sulfone vs. Thiol/Thioether Groups: The sulfone group in the target compound confers higher oxidative stability compared to thiol-containing analogues (e.g., thiazolidinones), reducing metabolic degradation .
  • Pentanoic Acid Chain: The extended carboxylic acid chain may enhance membrane permeability and target binding compared to shorter-chain derivatives (e.g., propanoic acid in ).
  • 3,4-Dimethylphenyl Substituent: This bulky aromatic group likely improves receptor affinity relative to simpler phenyl or benzylidene groups in analogues .

Limitations and Data Gaps

While structural similarities suggest bioactivity, empirical data for the target compound are absent. For instance:

  • Toxicity: The dimethylphenyl group may introduce hepatotoxicity risks, as seen in polychlorinated biphenyls (PCBs) with similar aromatic substituents .
  • Solubility-Potency Trade-off: High solubility (from sulfone and carboxylate) might reduce cell membrane penetration, offsetting potency gains .

Q & A

Q. What synthetic methodologies are applicable for this compound?

Synthesis involves condensation reactions under reflux. Analogous thiazole derivatives are synthesized by reacting thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid mixtures, followed by recrystallization. Molar ratios (e.g., 1:1.1 reagent ratios) and reaction times (3–5 hours) should be optimized based on similar procedures .

Q. How can the Z-configuration of the exocyclic double bond be confirmed?

Use Nuclear Overhauser Effect (NOE) NMR to detect spatial proximity between protons. X-ray crystallography provides definitive structural validation, as seen in related thiazolidinones .

Q. What solvents and purification methods are recommended post-synthesis?

Recrystallization from DMF-acetic acid or DMF-ethanol mixtures is effective for isolating crystalline products. Filtration and sequential washing with acetic acid, water, ethanol, and diethyl ether ensure purity .

Q. How should in vitro assays assess biological activity?

Design kinetic assays using purified enzymes (e.g., COX-2) with spectrophotometric monitoring. Include positive controls (e.g., indomethacin) and triplicate measurements at concentrations (0.1–100 μM). Pre-incubation (15 minutes) ensures binding equilibrium, as in analogous studies .

Q. What spectroscopic techniques characterize the sulfone and carboxyl groups?

FT-IR analysis of S=O stretching (~1150–1300 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹). Complementary LC-MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity of similar compounds?

Re-evaluate using standardized bioassays (consistent microbial strains/solvent systems). Bibliometric analysis identifies methodological variables (e.g., assay protocols). Comparative molecular docking against target proteins (e.g., fungal CYP51) clarifies structure-activity relationships .

Q. What computational strategies predict environmental fate?

Use density functional theory (DFT) to calculate hydrolysis rates and log P. Molecular dynamics models degradation pathways, while EPI Suite estimates biodegradation probabilities based on structural fragments .

Q. How can hybrid QSAR-pharmacophore models optimize pharmacokinetics?

Combine 3D-QSAR (CoMFA/CoMSIA) with pharmacophore mapping of CYP450 substrates. Validate with in vitro microsomal stability assays. Prioritize modifications at the 3,4-dimethylphenyl group for improved half-life .

Q. What isotopic labeling approaches track metabolic pathways?

Synthesize ¹³C-labeled analogs via Ullmann coupling with ¹³C-enriched iodobenzene. Use LC-MS/MS to trace urinary metabolites in rodent models, comparing fragmentation patterns with unlabeled controls .

Q. Which theoretical frameworks explain redox behavior?

Apply Marcus electron transfer theory to sulfone redox activity. Correlate cyclic voltammetry data with HOMO-LUMO gaps from time-dependent DFT. The HSAB principle explains nucleophilic attack patterns during degradation .

Methodological Considerations

  • Experimental Design : Use randomized block designs with split-split plots for biological studies, ensuring replicates (e.g., 4 replicates with 5 plants each) and controlled variables (e.g., harvest seasons) .
  • Theoretical Alignment : Link mechanistic studies to frameworks like electron transfer theory or HSAB to align with academic standards .
  • Data Validation : Cross-reference computational predictions (e.g., DFT) with experimental data (e.g., X-ray, NMR) to ensure accuracy .

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